Disodium 4-dodecyl-2,4'-oxydibenzenesulfonate
Description
Disodium 4-dodecyl-2,4’-oxydibenzenesulfonate is a chemical compound with the molecular formula C24H32Na2O7S2. It is commonly used as an emulsifier in emulsion polymerization and as a leveling agent in the nylon printing and dyeing industry . This compound is also utilized in the detergent industry as a wetting agent, coupling agent, and stabilizer .
Properties
CAS No. |
7575-62-4 |
|---|---|
Molecular Formula |
C24H34NaO7S2 |
Molecular Weight |
521.6 g/mol |
IUPAC Name |
disodium;4-dodecyl-2-(4-sulfonatophenoxy)benzenesulfonate |
InChI |
InChI=1S/C24H34O7S2.Na/c1-2-3-4-5-6-7-8-9-10-11-12-20-13-18-24(33(28,29)30)23(19-20)31-21-14-16-22(17-15-21)32(25,26)27;/h13-19H,2-12H2,1H3,(H,25,26,27)(H,28,29,30); |
InChI Key |
OXAZUAIJIHYWDR-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCC1=CC(=C(C=C1)S(=O)(=O)[O-])OC2=CC=C(C=C2)S(=O)(=O)[O-].[Na+].[Na+] |
Canonical SMILES |
CCCCCCCCCCCCC1=CC(=C(C=C1)S(=O)(=O)O)OC2=CC=C(C=C2)S(=O)(=O)O.[Na] |
Other CAS No. |
7575-62-4 |
Origin of Product |
United States |
Preparation Methods
The preparation of disodium 4-dodecyl-2,4’-oxydibenzenesulfonate involves several steps:
Alkylation Process: Dodecyl diphenyl ether is placed into a reaction kettle, and fuming sulfuric acid (SO3 20%-25%) is added dropwise at around 15°C.
Sulfonation Process: After the addition of sulfuric acid, the mixture is heated to 50°C and reacted for 3 hours.
Chemical Reactions Analysis
Disodium 4-dodecyl-2,4’-oxydibenzenesulfonate undergoes various chemical reactions:
Oxidation: This compound can react with oxidizing agents, leading to the formation of sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonate groups into sulfinate or thiol groups.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common reagents used in these reactions include sulfuric acid, nitric acid, and halogens. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Disodium 4-dodecyl-2,4’-oxydibenzenesulfonate has a wide range of scientific research applications:
Biology: The compound’s surfactant properties make it useful in biological research for cell lysis and protein extraction.
Medicine: It can be used in pharmaceutical formulations as a stabilizer and solubilizing agent.
Industry: In the textile industry, it serves as a leveling agent in nylon printing and dyeing.
Mechanism of Action
The mechanism of action of disodium 4-dodecyl-2,4’-oxydibenzenesulfonate involves its surfactant properties. The compound reduces the surface tension of liquids, allowing for better mixing and interaction of different phases. This property is crucial in its role as an emulsifier and wetting agent. The molecular targets and pathways involved include the disruption of lipid bilayers in cell membranes, leading to cell lysis and protein extraction.
Comparison with Similar Compounds
Disodium 4-dodecyl-2,4’-oxydibenzenesulfonate can be compared with other similar compounds such as:
Sodium dodecyl sulfate (SDS): Both are surfactants, but SDS is more commonly used in laboratory settings for protein denaturation and electrophoresis.
Disodium 4-lauryl-2-(4-sulfonatophenoxy)benzenesulfonate: This compound is similar in structure and function but may have different solubility and stability properties.
Sodium 4-dodecyl-2-(4-sulfonatophenoxy)benzenesulfonate: Another similar compound with comparable applications in detergents and emulsification.
Disodium 4-dodecyl-2,4’-oxydibenzenesulfonate is unique due to its specific combination of surfactant properties, making it highly effective in various industrial and research applications.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
